

# Technical Support Center: AMG-458 Animal Studies

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## Compound of Interest

Compound Name: *Amg-458*

Cat. No.: *B1684692*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of **AMG-458** in animal studies. The information is based on publicly available preclinical data.

## Frequently Asked Questions (FAQs)

Q1: What is the generally reported tolerance of **AMG-458** in mice?

A1: In published preclinical xenograft studies, **AMG-458** has been administered orally to mice at doses of 30 mg/kg and 100 mg/kg (once or twice daily) with no reported adverse effects on body weight.<sup>[1]</sup> This suggests that at these therapeutically effective doses, the compound is well-tolerated from a general health perspective.

Q2: Are there any known or suspected mechanisms of **AMG-458** toxicity?

A2: While detailed toxicology studies are not extensively published, some potential mechanisms of toxicity at high concentrations have been suggested. These include:

- **Oxidative Stress:** High concentrations of **AMG-458** may induce toxicity in some organs through the generation of oxidative stress.<sup>[2]</sup>
- **Covalent Binding:** **AMG-458** has been observed to bind covalently to liver microsomal proteins from both rats and humans. This binding is NADPH-independent, suggesting it may

react with thiol groups in proteins.

Q3: What should I monitor in my animals during an **AMG-458** study?

A3: Based on the available information and general best practices for in vivo studies with kinase inhibitors, it is prudent to monitor the following:

- **Body Weight:** Daily or regular body weight measurement is a sensitive indicator of general toxicity.
- **Clinical Observations:** Regularly observe animals for any changes in behavior, posture, activity levels, and physical appearance.
- **Liver Function:** Given the observation of covalent binding to liver microsomal proteins, monitoring liver function through blood chemistry (e.g., ALT, AST) and histopathological examination of the liver upon study completion is recommended, especially when using higher doses or longer treatment durations.
- **Renal Function:** Although not specifically reported for **AMG-458**, some c-Met inhibitors have been associated with renal toxicity. Therefore, monitoring kidney function (e.g., BUN, creatinine) and conducting histopathology of the kidneys may be a valuable precautionary measure.

## Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected Weight Loss	- Dose may be too high for the specific animal strain or model.- Formulation or vehicle may be causing adverse effects.- Off-target effects at higher concentrations.	- Review the dosing regimen and consider a dose de-escalation.- Run a vehicle-only control group to rule out vehicle toxicity.- Monitor for other clinical signs of toxicity.
Lethargy or Reduced Activity	- Potential systemic toxicity.- On-target effects on c-Met in vital organs.	- Perform a full clinical assessment of the animal.- Consider collecting blood for hematology and clinical chemistry analysis.- Correlate with body weight data.
Elevated Liver Enzymes (ALT, AST)	- Potential hepatotoxicity, possibly related to covalent binding to liver proteins or oxidative stress.	- Reduce the dose of AMG-458.- At the end of the study, perform detailed histopathological analysis of the liver.- Consider measuring markers of oxidative stress in liver tissue.

## Quantitative Data Summary

The following tables summarize the available quantitative data related to the preclinical assessment of **AMG-458**.

Table 1: In Vivo Efficacy and Observations in Mouse Xenograft Models

Animal Model	Dosing Regimen (Oral)	Observation	Reference
NIH3T3/TPR-Met	30 mg/kg q.d. & b.i.d.	Significant tumor growth inhibition with no adverse effect on body weight.	[1]
NIH3T3/TPR-Met	100 mg/kg q.d.	Significant tumor growth inhibition with no adverse effect on body weight.	[1]
U-87 MG	30 mg/kg q.d. & b.i.d.	Significant tumor growth inhibition with no adverse effect on body weight.	[1]
U-87 MG	100 mg/kg q.d.	Significant tumor growth inhibition with no adverse effect on body weight.	[1]

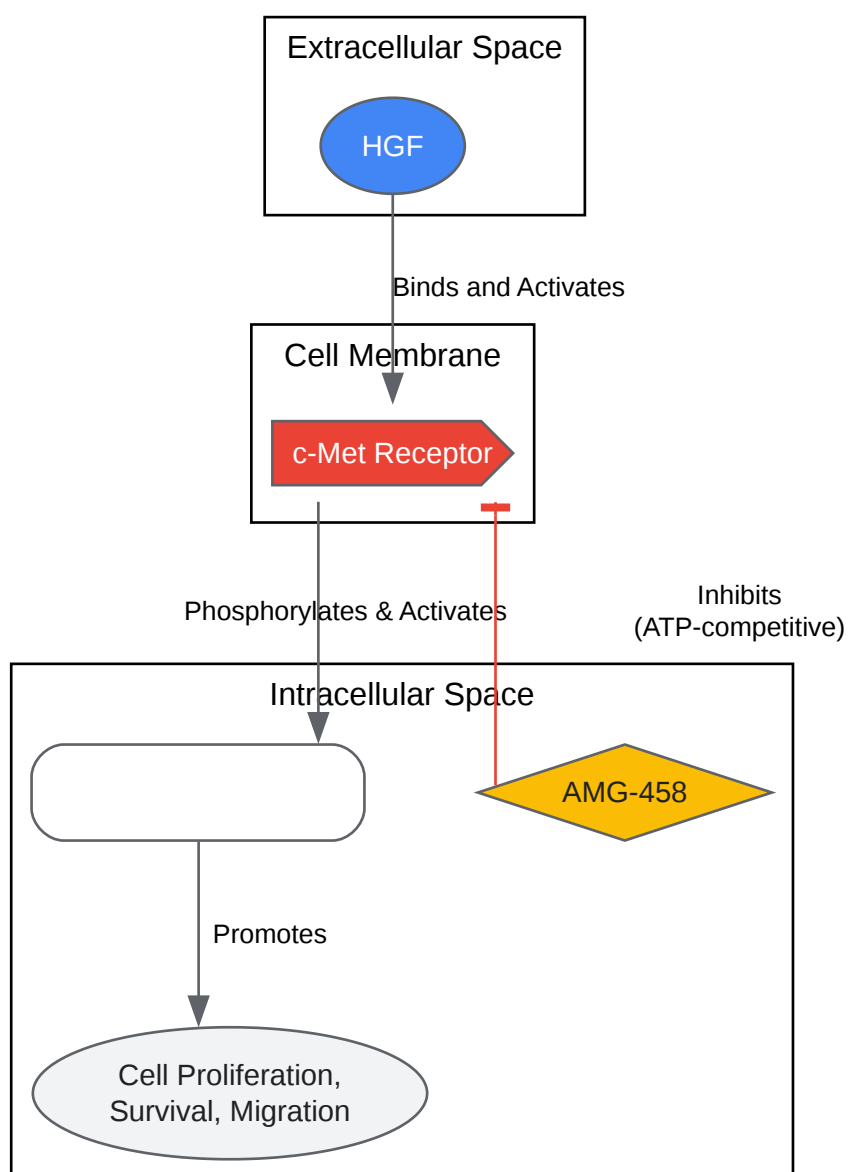
## Experimental Protocols

### Protocol: Mouse Xenograft Efficacy Study

- Animal Model: Female CD-1 nu/nu mice, 6-8 weeks of age.
- Tumor Implantation: Subcutaneous injection of NIH3T3/TPR-Met or U-87 MG tumor cells.
- Treatment Group Allocation: Once tumors reach a predetermined size, animals are randomized into treatment and vehicle control groups.
- Drug Formulation: **AMG-458** is formulated for oral gavage. A common vehicle for similar compounds is a suspension in a solution such as 0.5% methylcellulose in water.
- Dosing: Administer **AMG-458** orally at the desired concentration and schedule (e.g., 30 mg/kg once daily). The vehicle is administered to the control group.

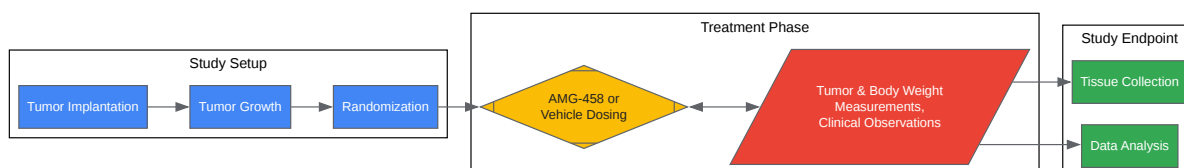
- Monitoring:
  - Measure tumor volume and body weight 2-3 times per week.
  - Perform daily clinical observations for any signs of toxicity.
- Endpoint: The study is terminated when tumors in the control group reach a specified size, or if significant toxicity is observed. Tissues of interest can be collected for further analysis.

## Visualizations



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Caption: Mechanism of action of **AMG-458** in inhibiting the c-Met signaling pathway.



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Caption: General workflow for a preclinical xenograft study evaluating **AMG-458** efficacy and toxicity.

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## References

- 1. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical stereoselective disposition and toxicokinetics of two novel MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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